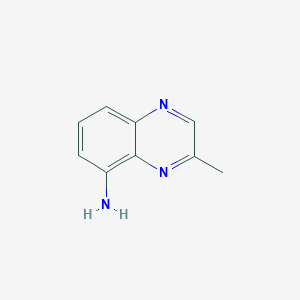

3-Methylquinoxalin-5-amine

概要

説明

3-Methylquinoxalin-5-amine is a chemical compound used for various purposes in industrial and synthetic organic chemistry .

Synthesis Analysis

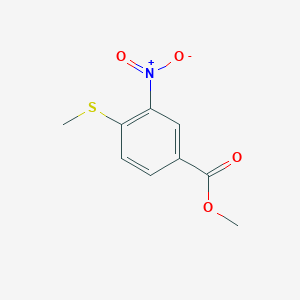

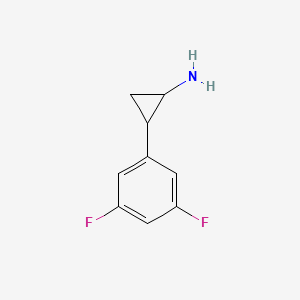

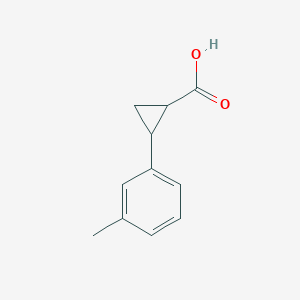

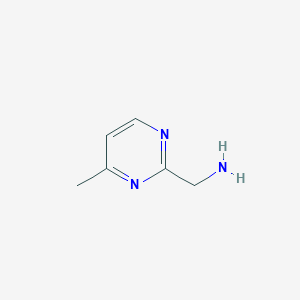

The synthesis of 3-Methylquinoxalin-5-amine involves several steps. For instance, a solution of 2-methyl-8-nitroquinoxaline in methanol was added dropwise to a 20% aqueous solution of titanium trichloride at 0° C . After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour .Molecular Structure Analysis

The molecular structure of 3-Methylquinoxalin-5-amine consists of 12 heavy atoms, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis

Quinoxaline derivatives, including 3-Methylquinoxalin-5-amine, have been involved in various chemical reactions. For instance, transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol .Physical And Chemical Properties Analysis

3-Methylquinoxalin-5-amine has a molecular weight of 159.19 . It is a solid at room temperature .科学的研究の応用

Synthesis and Antimicrobial Activity

One significant application of 3-Methylquinoxalin-5-amine derivatives is in the synthesis of compounds with optimized antimicrobial activity. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring. These compounds were tested for their antimicrobial activity, showcasing the potential of 3-Methylquinoxalin-5-amine derivatives in developing new antimicrobial agents (Singh et al., 2010).

Structural Analysis and Potential in Material Science

Another application involves the structural analysis and synthesis of novel compounds with potential uses in material science. Ahoya et al. (2010) isolated two isomers during the reaction between 3-methylquinoxalin-2-one and bis(2-chloroethyl)amine hydrochloride, providing insights into the structural versatility of 3-Methylquinoxalin-5-amine derivatives and their potential applications in designing new materials with specific properties (Ahoya et al., 2010).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, highlighting the broad potential of quinoxaline derivatives in biomedical research. These compounds exhibited significant DNA protective ability and antimicrobial activity, indicating their utility in developing new therapeutic strategies (Gür et al., 2020).

Catalysis and Chemical Synthesis

Research also extends into the field of catalysis and chemical synthesis. Shobha et al. (2011) demonstrated the synthesis of 3,4-dihydroquinoxalin-2-amine derivatives through a three-component condensation, using AlKIT-5 catalyst, which is highly active and selective, offering excellent yields. This study illustrates the application of 3-Methylquinoxalin-5-amine derivatives in catalysis, providing a method for efficient synthesis of complex organic molecules (Shobha et al., 2011).

Safety and Hazards

将来の方向性

作用機序

Mode of Action:

- Activation of Carbonyl Group:

Biochemical Pathways:

- Dehydration and Product Formation:

Action Environment:

- Environmental Factors:

特性

IUPAC Name |

3-methylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZGIJQANGIGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311246 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylquinoxalin-5-amine | |

CAS RN |

19031-43-7 | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19031-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

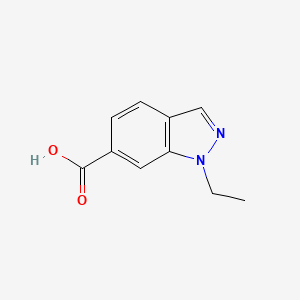

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)